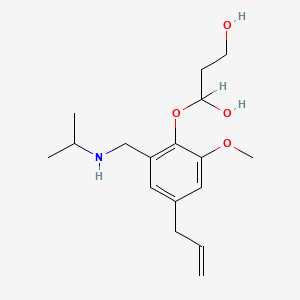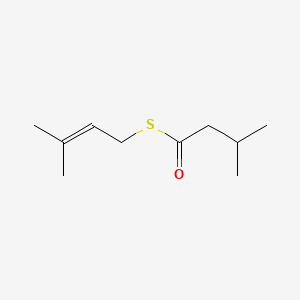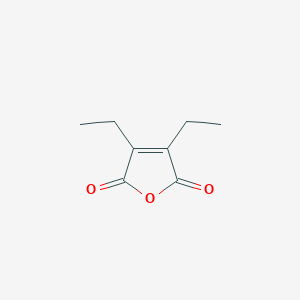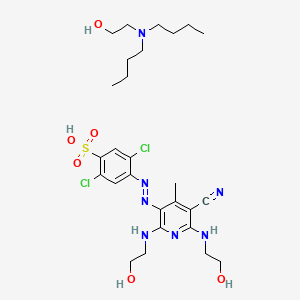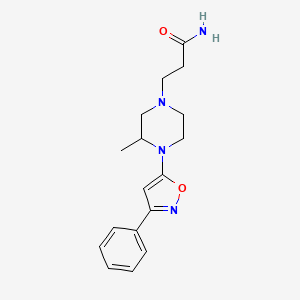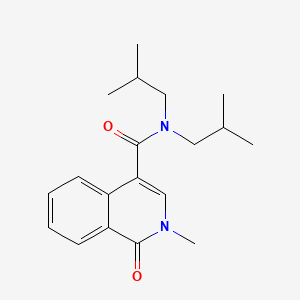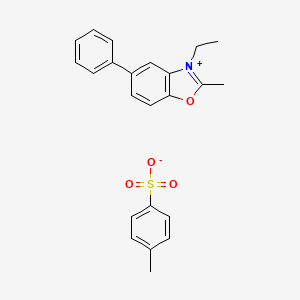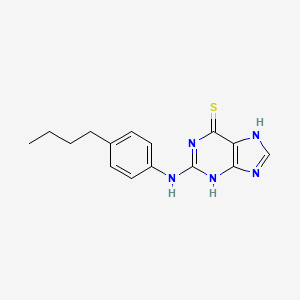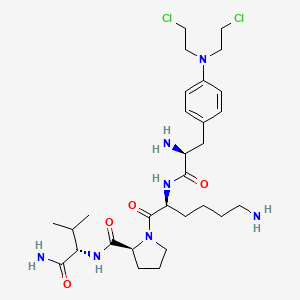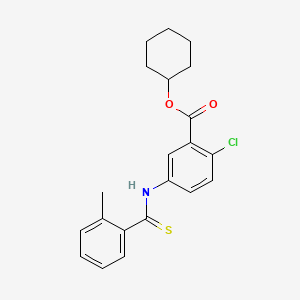
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a thioxomethyl group attached to an amino group, which is further esterified with cyclohexanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester typically involves multiple steps:
Formation of the Thioxomethyl Intermediate: The initial step involves the reaction of 2-methylphenyl isothiocyanate with an appropriate nucleophile to form the thioxomethyl intermediate.
Substitution Reaction: This intermediate undergoes a substitution reaction with 2-chloro-5-aminobenzoic acid to form the desired amine derivative.
Esterification: The final step involves the esterification of the amine derivative with cyclohexanol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the thioxomethyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, cyclohexyl ester involves its interaction with specific molecular targets. The thioxomethyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, methyl ester
- Benzoic acid, 2-chloro-5-(((2-methylphenyl)thioxomethyl)amino)-, ethyl ester
Uniqueness
The cyclohexyl ester derivative is unique due to its enhanced lipophilicity, which can improve its bioavailability and interaction with lipid membranes. This makes it potentially more effective in biological applications compared to its methyl and ethyl ester counterparts.
Propiedades
Número CAS |
178870-11-6 |
|---|---|
Fórmula molecular |
C21H22ClNO2S |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
cyclohexyl 2-chloro-5-[(2-methylbenzenecarbothioyl)amino]benzoate |
InChI |
InChI=1S/C21H22ClNO2S/c1-14-7-5-6-10-17(14)20(26)23-15-11-12-19(22)18(13-15)21(24)25-16-8-3-2-4-9-16/h5-7,10-13,16H,2-4,8-9H2,1H3,(H,23,26) |
Clave InChI |
FNLQIWDTPJMGIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


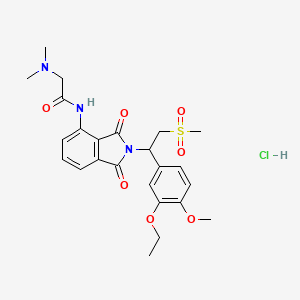
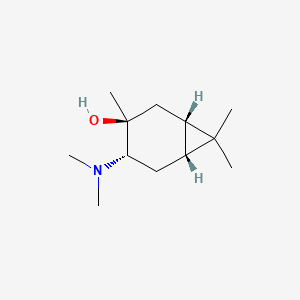
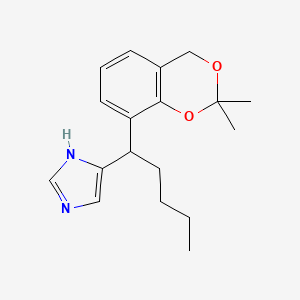
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
